Perazine sulfoxide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Phenothiazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

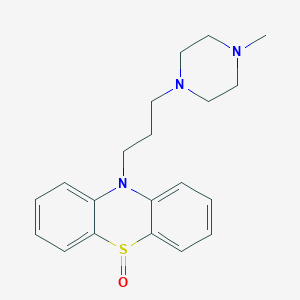

10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine 5-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3OS/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)25(24)20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGFCTLXKUUQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCCN2C3=CC=CC=C3S(=O)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174656 | |

| Record name | Perazine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20627-44-5 | |

| Record name | Perazine sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020627445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perazine sulfoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Overview of Phenothiazine Metabolism and Sulfoxidation Pathways

Phenothiazines, a class of antipsychotic medications, undergo extensive metabolism primarily in the liver. testbook.com The metabolic processes are broadly categorized into Phase I and Phase II reactions. numberanalytics.com Phase I reactions, also known as functionalization reactions, introduce or expose functional groups on the drug molecule. For phenothiazines, key Phase I pathways include hydroxylation, N-demethylation, and, crucially, sulfoxidation. scispace.commdpi.com

Sulfoxidation is a metabolic process that involves the addition of an oxygen atom to the sulfur atom in the phenothiazine (B1677639) ring, forming a sulfoxide (B87167). taylorandfrancis.com This reaction is catalyzed by a group of enzymes known as the cytochrome P450 (CYP) system. testbook.comscispace.com Specifically, isoforms such as CYP1A2 and CYP3A4 have been identified as major contributors to the 5-sulfoxidation of phenothiazines like perazine (B1214570). mdpi.comnih.gov To a lesser extent, CYP2C19, CYP2D6, CYP2B6, CYP2E1, and CYP1A1 also play a role in this metabolic conversion. nih.gov In some instances, the sulfoxide metabolite can be further oxidized to a sulfone. mdpi.com

Following Phase I reactions, the metabolites, including sulfoxides, may undergo Phase II conjugation reactions, such as glucuronidation, which increases their water solubility and facilitates their excretion from the body. testbook.com

Significance of Perazine Sulfoxide As a Metabolite

Perazine (B1214570) sulfoxide (B87167) is a primary and well-documented metabolite of perazine, an antipsychotic medication used in the treatment of various psychiatric conditions. ontosight.aiscbt.comscbt.comthieme-connect.com Its formation is a significant route of biotransformation for the parent drug. thieme-connect.com The presence of the sulfoxide group, characterized by a sulfur atom bonded to an oxygen atom, alters the physicochemical properties of the molecule, such as its polarity and reactivity, which can in turn influence its biological activity. ontosight.ai

The quantification of perazine sulfoxide in biological fluids can serve as a biomarker for perazine use and can be valuable in studies of perazine's metabolism and potential drug-drug interactions. smolecule.com

Historical Context of Perazine Research and Its Metabolic Profile

Chemical Synthesis Approaches

The synthesis of this compound, a significant metabolite of the phenothiazine-class drug perazine, is primarily achieved through the oxidation of the sulfur atom within the heterocyclic phenothiazine core. Various chemical and electrochemical methods have been developed to facilitate this transformation, aiming for high selectivity and yield. These approaches often leverage principles established from the synthesis of analogous phenothiazine sulfoxides, such as chlorpromazine sulfoxide (CPZ-SO). chemrxiv.orgnih.gov

Oxidation Reactions for Sulfoxide Formation

The conversion of the sulfide (B99878) group in perazine to a sulfoxide is a key synthetic step. This is accomplished using a range of oxidizing agents and catalytic systems that can selectively target the electron-rich sulfur atom without significantly altering other functional groups in the molecule. smolecule.com The mechanism generally involves the oxidation of the sulfur atom from a +2 to a +4 oxidation state. mdpi.com

Hydrogen peroxide (H₂O₂) is a commonly employed oxidant for the synthesis of phenothiazine sulfoxides due to its availability and environmentally benign byproduct (water). smolecule.comnih.gov The direct oxidation of perazine or its analogues with H₂O₂ can effectively yield the corresponding sulfoxide. chemrxiv.orgnih.gov However, the reaction rate can be relatively slow. nih.gov To enhance efficiency and yield, H₂O₂ is often used in combination with catalysts or other reagents. chemrxiv.orgnih.gov For instance, studies on the analogous compound chlorpromazine (CPZ) have demonstrated its conversion to chlorpromazine-S-oxide (CPZ-SO) using aqueous hydrogen peroxide at room temperature, achieving a 74% yield. chemrxiv.orgnih.gov

Nitrous acid (HNO₂) has been utilized as an effective reagent for the sulfoxidation of phenothiazines. Research has shown that aqueous nitrous acid, sometimes used in conjunction with hydrogen peroxide, can produce phenothiazine sulfoxides in high yields. chemrxiv.orgnih.gov This method was reported to achieve a 95% yield for general phenothiazine sulfoxide (PTZ-SO) synthesis. chemrxiv.orgnih.gov

Another highly efficient protocol involves the use of nitric oxide (NO). chemrxiv.orgnih.gov Nitric oxide has been reported to achieve a near-quantitative yield (99%) for the sulfoxidation of chlorpromazine, highlighting its efficacy as an oxidizing agent for this class of compounds. chemrxiv.orgnih.gov These reagents act as potent electrophiles that readily react with the nucleophilic sulfur atom in the phenothiazine ring. researchgate.net

To improve the efficacy of hydrogen peroxide oxidations, catalytic systems involving tungstate (B81510) complexes and phase-transfer catalysts (PTC) have been developed. chemrxiv.orgnih.gov A notable method involves the use of a tungstate complex, aqueous hydrogen peroxide, and a quaternary ammonium (B1175870) hydrogensulfate which acts as an acidic phase-transfer catalyst. chemrxiv.orgnih.gov This system was reported to produce sulfoxide compounds with a 95% yield. chemrxiv.orgnih.gov

The phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the tungstate oxidant from the aqueous phase to the organic phase where the phenothiazine substrate is located, thereby accelerating the reaction rate. scribd.com This approach is a powerful tool in the N-alkylation and oxidation of phenothiazine derivatives. lew.roresearchgate.net

Table 1: Comparison of Chemical Oxidation Methods for Phenothiazine Sulfoxides

| Method/Reagents | Substrate | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Chlorpromazine (CPZ) | CPZ-Sulfoxide (CPZ-SO) | 74% | chemrxiv.org, nih.gov |

| Nitrous Acid / H₂O₂ | Phenothiazine (PTZ) | PTZ-Sulfoxide (PTZ-SO) | 95% | chemrxiv.org, nih.gov |

| Nitric Oxide (NO) | Chlorpromazine (CPZ) | CPZ-Sulfoxide (CPZ-SO) | 99% | chemrxiv.org, nih.gov |

| H₂O₂ / Tungstate Complex / PTC | Sulfide Compounds | Sulfoxide Compounds | 95% | chemrxiv.org, nih.gov |

| Ferric Nitrate (B79036) / O₂ | Chlorpromazine (CPZ) | CPZ-Sulfoxide (CPZ-SO) | 88% | chemrxiv.org, mdpi.com |

Electrochemical Synthesis Techniques

Electrochemical synthesis offers a green and efficient alternative to traditional chemical oxidation methods for producing this compound and other phenothiazine metabolites. nih.gov This technique utilizes an electric current to drive the oxidation process, replacing chemical oxidants with the electron itself as the primary reagent. nih.gov The process typically occurs at an anode, where the phenothiazine molecule undergoes oxidation to form a radical cation, which subsequently converts to the sulfoxide. mdpi.com Electrochemical methods can mimic Phase I metabolic reactions and allow for the controlled, single-step synthesis of metabolites. nih.gov Microfluidic electrochemical preparations have been reported for the synthesis of CPZ-sulfoxide with an isolated yield of 83%. chemrxiv.orgmdpi.com

The study of the voltammetric behavior of phenothiazine analogues using techniques like cyclic voltammetry (CV) is crucial for understanding and optimizing their electrochemical synthesis. chemrxiv.orgtandfonline.com CV studies on compounds such as chlorpromazine (CPZ) and 2-chlorophenothiazine (B30676) (2CPTZ) provide insights into their oxidation potentials and reaction mechanisms. chemrxiv.orgnih.gov

The electrochemical oxidation of phenothiazine derivatives is typically a reversible, one-electron transfer process that forms a relatively stable cation radical (PTZ•+). mdpi.comtandfonline.com The stability of this radical is often higher in acidic solutions. tandfonline.com This initial oxidation is the key step leading to the formation of the sulfoxide. mdpi.com Structure-electroactivity relationship (SeAR) studies show that the ease of oxidation is influenced by the substituents on the phenothiazine scaffold. For example, the presence of an electron-withdrawing chlorine atom generally makes the phenothiazine ring more difficult to oxidize compared to analogues with electron-donating groups. chemrxiv.orgnih.gov

Table 2: Initial Oxidation Potentials of Selected Phenothiazine Analogues

| Compound | Substituent (R1) | Substituent (R2) | Oxidation Potential (Epa vs Fc/Fc+) | Reference |

|---|---|---|---|---|

| 2-Chlorophenothiazine (2CPTZ) | -Cl | H | 0.353 V | chemrxiv.org |

| Chlorpromazine (CPZ) | -Cl | -(CH₂)₃N(CH₃)₂ | 0.590 V | chemrxiv.org |

| Thioridazine (B1682328) | -SCH₃ | -(CH₂)₂-(C₅H₁₀N-CH₃) | Lower than CPZ | nih.gov |

| Trifluoperazine | -CF₃ | -(CH₂)₃-(C₄H₈N₂-CH₃) | Higher than CPZ | chemrxiv.org |

Green Electrosynthesis Methodologies

Green electrosynthesis is emerging as a powerful and environmentally conscious alternative for the production of drug metabolites, including this compound. nih.gov This methodology utilizes electrochemistry to perform redox reactions, activating and functionalizing organic molecules by adding or removing electrons under precisely controlled conditions. nih.gov Unlike traditional chemical synthesis which can involve multiple complex steps and harsh reagents, direct electrosynthesis (ES) offers a more streamlined and efficient pathway. nih.gov

The process typically employs a three-electrode setup within an electrochemical cell, consisting of a working electrode, a counter-electrode, and a reference electrode. nih.gov For the synthesis of this compound, the parent perazine molecule undergoes oxidation at the anode (the working electrode). mdpi.com This electrochemical oxidation is a green technique because it minimizes the use of hazardous chemical oxidants and reduces the generation of toxic byproducts. nih.govmdpi.com The mechanism involves the direct transfer of electrons from the sulfur atom in the phenothiazine ring of perazine to the electrode surface, leading to the selective formation of the corresponding sulfoxide. mdpi.com This approach effectively mimics the natural Phase I metabolic oxidation process that occurs in the body, but in a controlled, external system. nih.gov

Comparison of Chemical and Electrochemical Synthesis Efficiency and Selectivity

The synthesis of phenothiazine sulfoxides, such as this compound, can be achieved through both traditional chemical oxidation and modern electrochemical methods. A comparison reveals significant differences in efficiency, selectivity, and environmental impact.

Chemical Synthesis: Conventional chemical methods rely on various oxidizing agents to convert the thioether group in the phenothiazine structure to a sulfoxide. Common reagents include aqueous nitrous acid with hydrogen peroxide, tungstate complexes with aqueous hydrogen peroxide, and ferric nitrate nonahydrate with oxygen. mdpi.comchemrxiv.org While effective, these methods can lack selectivity, sometimes leading to over-oxidation and the formation of sulfone byproducts. mdpi.com The yields can be variable; for instance, the oxidation of Chlorpromazine (a related phenothiazine) to its sulfoxide (CPZ-SO) yields 74% with nitrous acid/H2O2 and 88% with ferric nitrate. chemrxiv.org These processes often require significant purification to remove residual reagents and byproducts.

Electrochemical Synthesis: Electrochemical synthesis, particularly microfluidic electrosynthesis, presents a highly efficient and selective alternative. mdpi.comchemrxiv.org For example, the continuous-flow electrolysis of Chlorpromazine has been shown to produce CPZ-SO with an 83% isolated yield. chemrxiv.org Electrosynthesis offers superior control over the reaction by fine-tuning the applied electrical potential, which allows for selective oxidation of the sulfur atom without affecting other parts of the molecule or causing significant over-oxidation to the sulfone. mdpi.com This method is considered "green" as it replaces harsh chemical oxidants with electrons, operates under mild conditions, and often results in easier product purification due to the absence of reagent-based impurities. nih.govmdpi.com

The following table summarizes the comparison between the two methodologies for producing phenothiazine sulfoxides.

| Parameter | Chemical Synthesis | Electrochemical Synthesis |

|---|---|---|

| Reagents | Hydrogen peroxide, nitrous acid, ferric nitrate, tungstate complexes. mdpi.comchemrxiv.org | Parent drug, supporting electrolyte, solvent. nih.gov |

| Selectivity | Risk of over-oxidation to sulfone byproducts. mdpi.com | High selectivity for sulfoxide formation due to precise potential control. mdpi.com |

| Reported Yield (for CPZ-SO) | 74% (nitrous acid/H₂O₂), 88% (ferric nitrate). chemrxiv.org | 83% (microfluidic electrosynthesis). chemrxiv.org |

| Reaction Conditions | Often requires specific temperatures and catalysts. mdpi.comchemrxiv.org | Mild, room temperature conditions. nih.gov |

| Environmental Impact | Uses potentially hazardous reagents and may generate toxic waste. mdpi.com | Greener approach with minimal waste; avoids harsh chemical oxidants. nih.govmdpi.com |

| Purification | Can be complex, requiring removal of reagents and byproducts. mdpi.com | Generally simpler due to higher product purity and fewer side reactions. mdpi.com |

Derivatization Strategies for Analytical Purposes

Oxidative Derivatization for Spectrophotometric Analysis

For the quantitative determination of perazine in various matrices, such as pharmaceutical preparations, a common analytical strategy involves oxidative derivatization. This process converts the perazine molecule into its sulfoxide, which has distinct and advantageous spectrophotometric properties. The conversion to this compound is a simple, robust, and selective method for analysis. univ.kiev.uaresearchgate.netresearchgate.net

A key reagent used in this derivatization is potassium hydrogenperoxymonosulfate, commercially known as Oxone®. univ.kiev.uaresearchgate.net This reagent is considered a "green" oxidizing agent and effectively transforms the phenothiazine core of perazine into the corresponding sulfoxide. researchgate.net The resulting this compound exhibits strong absorption of ultraviolet (UV) light at a specific wavelength (λmax), which is different from the parent compound. univ.kiev.uaresearchgate.net By measuring the absorbance at this λmax using a spectrophotometer, the concentration of the sulfoxide, and therefore the original concentration of perazine, can be accurately determined. researchgate.net This method has been successfully applied to several phenothiazine drugs closely related to perazine. univ.kiev.uaresearchgate.netresearchgate.net

The table below details research findings for the oxidative derivatization of various phenothiazine compounds for spectrophotometric analysis.

| Analyte (Phenothiazine) | Oxidizing Agent | Product | Max Wavelength (λmax) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| Periciazine | Potassium hydrogenperoxymonosulfate (Oxone®) | Periciazine sulfoxide | 362 nm | 2.8 µg/mL | univ.kiev.uaresearchgate.net |

| Prochlorperazine (B1679090) | Potassium hydrogenperoxymonosulfate (Oxone®) | Prochlorthis compound | 338 nm | 1.7 µg/mL | researchgate.net |

| Perphenazine (B1679617) | Diperoxyazelaic acid | Perphenazine sulfoxide | Not specified | 3.3 µg/mL | researchgate.net |

Reactions Yielding Spectroscopically Detectable Products

The primary reaction that yields a spectroscopically detectable product for the analysis of perazine is its oxidation to this compound. This single derivatization reaction produces a product that can be quantified using multiple spectroscopic techniques, enhancing the versatility and sensitivity of the analysis.

The oxidation of the phenothiazine nucleus leads to the formation of the sulfoxide, which is a stable and easily detectable product. moca.net.ua This transformation is advantageous because the sulfoxide derivative possesses strong absorption in the UV-visible spectrum, making it ideal for spectrophotometry as previously described. univ.kiev.uaresearchgate.net

Furthermore, the resulting sulfoxides of phenothiazine derivatives are often strongly fluorescent. moca.net.ua This fluorescence provides a basis for another highly sensitive detection method: spectrofluorimetry. The analysis involves exciting the sulfoxide molecule at a specific wavelength (λex) and measuring the light it emits at a higher wavelength (λem). For example, the oxidation product of prochlorperazine, a related piperazine-containing phenothiazine, can be detected with high sensitivity using spectrofluorimetry at an excitation wavelength of 340 nm and an emission wavelength of 380 nm. moca.net.ua

The key benefits of using the oxidation-to-sulfoxide reaction for spectroscopic detection are:

High Sensitivity: Fluorescence detection, in particular, allows for quantification at very low concentration levels, often in the nanomolar range. moca.net.ua

Simplicity and Speed: The derivatization is typically a rapid, one-step reaction that does not require laborious procedures. moca.net.ua

Reduced Interference: The fluorescence of phenothiazine sulfoxides is less prone to spectral interference from excipients and other ingredients commonly found in pharmaceutical formulations. moca.net.ua

Therefore, the controlled oxidation of perazine to this compound is a cornerstone strategy for its quantitative analysis, yielding a product readily detectable by both UV-Vis spectrophotometry and spectrofluorimetry.

Hepatic Metabolism and Cytochrome P450 Enzyme Involvement

The hepatic metabolism of perazine is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the biotransformation of a wide array of drugs and other foreign compounds. austinpublishinggroup.comnih.gov The main metabolic pathways for perazine include 5-sulfoxidation and N-demethylation. nih.gov

Role of CYP1A2 and CYP3A4 in Perazine 5-Sulfoxidation

In vitro studies utilizing human liver microsomes and cDNA-expressed human CYP enzymes have identified CYP1A2 and CYP3A4 as the principal isoenzymes responsible for the 5-sulfoxidation of perazine. nih.govtandfonline.comuni.lu Their respective contributions to this metabolic pathway have been quantified at 32% and 30%. nih.govuni.luresearchgate.net The significant role of these two enzymes is further supported by correlation analyses in human liver microsomes, where the formation of perazine metabolites showed a strong correlation with the activity levels of CYP1A2 and CYP3A4. nih.govuni.luresearchgate.net Additionally, chemical inhibition studies have demonstrated that α-naphthoflavone, a CYP1A2 inhibitor, and ketoconazole, a CYP3A4 inhibitor, significantly reduce the rate of perazine 5-sulfoxidation in human liver microsomes. nih.govuni.lu

Contribution of Other Cytochrome P450 Isoenzymes (e.g., CYP2A6, CYP2C9, CYP2C19, CYP2D6) to Sulfoxide Formation from Related Compounds

While CYP1A2 and CYP3A4 are primary in perazine 5-sulfoxidation, other CYP isoenzymes contribute to a lesser extent or are involved in the metabolism of related phenothiazine compounds. nih.gov For perazine itself, CYP2C9, CYP2E1, CYP2C19, and CYP2D6 are involved in 5-sulfoxidation to a smaller degree. nih.govresearchgate.net

In the case of other phenothiazines, the enzymatic contributions can differ. For instance, with promazine, CYP1A2 and CYP3A4 are also predominantly responsible for 5-sulfoxidation. tandfonline.com For chlorpromazine, CYP1A2 is the main enzyme for 5-sulfoxidation, with a lesser role for CYP3A4. tandfonline.com Thioridazine's 5-sulfoxidation is also primarily handled by CYP1A2 and CYP3A4. tandfonline.com However, the metabolism of thioridazine also involves CYP2D6 for the sulfoxidation of the thiomethyl substituent. tandfonline.com Studies on rat liver microsomes have indicated the involvement of the CYP2D and CYP2B subfamilies in perazine 5-sulfoxidation, highlighting species-specific differences in metabolism. tandfonline.comuni.lu

Impact of CYP Inducers on this compound Formation

The formation of perazine 5-sulfoxide can be influenced by substances that induce the expression of CYP enzymes. In vitro studies using primary cultures of human hepatocytes have shown that treatment with specific CYP inducers enhances the metabolism of perazine via the 5-sulfoxidation pathway. if-pan.krakow.plif-pan.krakow.plnih.gov

Specifically, rifampicin (B610482), a known inducer of CYP3A4, and TCDD, an inducer of the CYP1A subfamily, both led to an increased formation of perazine 5-sulfoxide. if-pan.krakow.plif-pan.krakow.pl In these treated hepatocyte cultures, the accumulation of perazine 5-sulfoxide in the extracellular medium was significantly enhanced. if-pan.krakow.plif-pan.krakow.pl This provides further evidence for the involvement of CYP1A2 and CYP3A4 in the 5-sulfoxidation of perazine. if-pan.krakow.pl Phenothiazines such as perazine have themselves been noted to act as inducers of CYP3A enzymes. frontiersin.org

In Vitro Studies Utilizing Human Liver Microsomes and Recombinant Enzymes

A significant body of research on perazine metabolism has been conducted using in vitro models, including human liver microsomes and recombinant cDNA-expressed human CYP enzymes (Supersomes). nih.govtandfonline.com These studies have been instrumental in identifying the specific CYP isoforms involved in perazine's biotransformation. nih.gov

Experiments with human liver microsomes have shown that the formation of perazine metabolites correlates with the activities of specific CYPs. nih.govresearchgate.net For example, the formation of N-desmethylperazine, another major metabolite, correlates well with S-mephenytoin 4'-hydroxylase activity, a marker for CYP2C19. nih.govresearchgate.net

The use of a panel of cDNA-expressed human CYPs has allowed for a detailed examination of the catalytic activity of individual isoforms towards perazine. nih.gov These recombinant systems have demonstrated that while multiple CYPs can metabolize perazine, there is a clear preference for certain isoforms in specific metabolic pathways. nih.govuni.lu For 5-sulfoxidation, the catalytic preference was determined to be CYP1A1 > CYP2D6 > CYP2C19 > CYP1A2 > CYP2B6 > CYP2E1 > CYP2A6 ≈ CYP3A4 > CYP2C9. nih.gov

Table 1: Relative Contribution of CYP Isoforms to Perazine Metabolism

| Metabolic Pathway | Primary CYP Isoforms | Contribution | Minor CYP Isoforms | Contribution |

|---|---|---|---|---|

| 5-Sulfoxidation | CYP1A2, CYP3A4 | 32%, 30% | CYP2C9, CYP2E1, CYP2C19, CYP2D6 | Minor |

| N-demethylation | CYP2C19 | 68% | CYP1A2, CYP3A4, CYP2D6 | 6-10% |

Metabolic Profiles in Human Hepatocyte Cultures

Primary cultures of human hepatocytes offer a more physiologically relevant in vitro model for studying drug metabolism as they retain the integrated metabolic functions of the liver. if-pan.krakow.pl Studies using these cultures have confirmed the findings from microsomal and recombinant enzyme experiments regarding the role of CYP1A2 and CYP3A4 in perazine 5-sulfoxidation. if-pan.krakow.plif-pan.krakow.pl

In these hepatocyte cultures, treatment with inducers like TCDD and rifampicin led to a more rapid biotransformation of perazine and an increased production of perazine 5-sulfoxide. if-pan.krakow.plif-pan.krakow.pl Interestingly, while the formation of the sulfoxide was induced, a similar effect was not observed for the N-demethylation pathway, suggesting differential regulation of these two metabolic routes. if-pan.krakow.pl It has been noted that basic lipophilic metabolites can accumulate within the hepatocytes, which may affect their measured concentrations in the extracellular medium. if-pan.krakow.pl

Metabolite Identification and Characterization

The metabolism of perazine results in several key metabolites. The primary metabolites identified are perazine 5-sulfoxide and N-desmethylperazine. if-pan.krakow.ploup.com this compound is a known human metabolite of perazine. nih.gov The concentrations of perazine and its metabolites can be measured using methods like high-performance liquid chromatography (HPLC). if-pan.krakow.ploup.com

In addition to the major metabolites, other biotransformation products have been identified. In studies with rat intestinal loops, 3-hydroxyperazine glucuronide and perazine N-oxide were also detected. capes.gov.br A non-basic metabolite isolated from the urine of patients treated with perazine was identified as 10-[3'-(2",5"-dioxo-4"-methyl-piperazinyl)-propyl]-phenothiazine sulfoxide, indicating further oxidation and modification of the piperazine (B1678402) ring. oup.com The metabolism of other drugs with a piperazine ring, such as prazosin (B1663645) and ketoconazole, also involves oxidation of this ring structure, leading to various metabolites including iminium species and N-oxides. drugbank.commdpi.com

Techniques for Structural Elucidation of Sulfoxide Metabolites

The structural elucidation of sulfoxide metabolites, such as this compound, is a critical step in understanding the biotransformation of parent drugs like perazine. A variety of analytical techniques are employed to identify and characterize these metabolites, often in combination to provide comprehensive structural information.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of perazine and its metabolites from biological matrices. oup.comif-pan.krakow.pl HPLC methods have been developed to measure the concentrations of perazine, perazine 5-sulfoxide, and N-desmethylperazine in plasma, brain, and microsomal suspensions. oup.com For purification and isolation, thin-layer chromatography (TLC) coupled with solvent extraction has also been utilized. researchgate.net

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of metabolites. science.gov Techniques like LC-ion trap tandem time-of-flight mass spectrometry can provide detailed structural information. researchgate.net High-resolution mass spectrometry can confirm the identity of oxidation products, such as sulfoxides, by providing accurate mass measurements. oup.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for the definitive structural elucidation of metabolites. For instance, 1H NMR spectra have been used to characterize the metabolites of phenothiazines synthesized via electrochemical oxidation, providing clear evidence of their structure. nih.gov

In addition to these direct analytical methods, chemical synthesis of expected metabolites serves as a crucial tool for confirmation. The synthesis of this compound, for example, can be achieved through the oxidation of perazine using mild oxidizing agents like hydrogen peroxide. smolecule.comcore.ac.uk These synthetic standards can then be used for comparison in analytical methods to confirm the identity of metabolites found in biological samples. core.ac.uk Electrochemical synthesis has also been explored as a method to produce sulfoxide metabolites of phenothiazines, offering a controlled way to generate these compounds for study. nih.govchemrxiv.org

Table 1: Techniques for Structural Elucidation of Sulfoxide Metabolites

| Technique | Application in Perazine/Phenothiazine Metabolite Analysis | Reference(s) |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of perazine and its sulfoxide and N-desmethyl metabolites in biological samples. | oup.comif-pan.krakow.pl |

| Thin-Layer Chromatography (TLC) | Isolation and purification of metabolites from biological extracts. | researchgate.net |

| Mass Spectrometry (MS) | Identification and structural characterization of metabolites, often coupled with LC. | science.govresearchgate.netoup.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation of synthesized metabolite standards. | nih.gov |

Comparative Analysis of in vitro and in vivo Metabolite Profiles

Comparing the metabolite profiles of perazine from in vitro (in the lab) and in vivo (in a living organism) studies is essential for understanding its metabolic fate and for extrapolating experimental findings to clinical relevance. While in vitro systems provide a valuable first look at metabolic pathways, they may not always perfectly mirror the complexities of in vivo processes. admescope.comadmescope.com

In vitro studies using human liver microsomes and cDNA-expressed cytochrome P450 (CYP) enzymes have identified perazine 5-sulfoxide and N-desmethylperazine as major metabolites. nih.gov These studies are crucial for pinpointing the specific enzymes involved in these transformations. For instance, studies with human liver microsomes have shown that CYP1A2 and CYP3A4 are the primary enzymes responsible for perazine 5-sulfoxidation. nih.govtandfonline.com Similarly, primary cultures of human hepatocytes have been used to demonstrate that inducers of CYP1A2 and CYP3A4 increase the formation of perazine 5-sulfoxide. if-pan.krakow.pl

In vivo studies in rats have also identified this compound and desmethylperazine as principal metabolites found in blood and the intestinal wall. capes.gov.br Following oral administration to rats, this compound and N-dealkylated sulfoxide are excreted in the urine. researchgate.net This confirms that the major metabolic pathways observed in vitro are also relevant in vivo.

However, discrepancies can arise. The relative rates of different metabolic reactions can vary between in vitro and in vivo conditions. For example, in rat liver microsomes, the rates of N-dealkylation, N-oxidation, sulfoxidation, and aromatic hydroxylation are dependent on the substrate concentration. researchgate.net Furthermore, some metabolites detected in vivo may be the result of sequential metabolism, where a primary metabolite is further transformed, a process that might not be fully captured in simpler in vitro systems like microsomes. admescope.comadmescope.com For instance, 3-hydroxyperazine glucuronide was identified as a principal metabolite in rat plasma in vivo, a product of both phase I (hydroxylation) and phase II (glucuronidation) metabolism. capes.gov.br

The choice of in vitro system is also critical. While liver microsomes are commonly used, they primarily contain phase I enzymes. Cultured hepatocytes, on the other hand, contain both phase I and phase II enzymes and can provide a more comprehensive, though still simplified, picture of metabolism. researchgate.net Ultimately, in vivo studies in preclinical species and humans are necessary to definitively establish the metabolite profile and identify any unique or disproportionate human metabolites. admescope.com

Table 2: Comparison of Perazine Metabolites Identified in in vitro and in vivo Systems

| Metabolite | Detected in vitro (System) | Detected in vivo (Species) | Reference(s) |

|---|---|---|---|

| Perazine 5-sulfoxide | Yes (Human liver microsomes, Human hepatocytes) | Yes (Rat) | if-pan.krakow.plresearchgate.netnih.govtandfonline.comcapes.gov.br |

| N-desmethylperazine | Yes (Human liver microsomes) | Yes (Rat) | oup.comnih.govcapes.gov.br |

| 3-hydroxyperazine glucuronide | Not typically in microsomes | Yes (Rat) | capes.gov.br |

Enzymatic Mechanisms of Sulfoxidation

Stereoselective Aspects of Sulfoxidation in Drug Metabolism

When a prochiral sulfide is oxidized to a sulfoxide, a new stereocenter is created at the sulfur atom, potentially leading to the formation of two enantiomers, (R)- and (S)-sulfoxide. The enzymatic nature of drug metabolism often introduces stereoselectivity into this process, meaning that one enantiomer may be formed preferentially over the other. acs.orgnih.gov

This stereoselectivity is a result of the highly ordered three-dimensional structure of the enzyme's active site. The substrate binds to the active site in a specific orientation, which then dictates the trajectory of the oxygen transfer from the cofactor (e.g., heme in CYP or FAD in FMO) to the sulfur atom. This controlled environment favors the formation of one enantiomer. acs.org

While specific studies on the stereoselectivity of perazine sulfoxidation are limited, research on other drugs and the enzymes involved provides a strong basis for expecting this phenomenon. For instance, biocatalytic studies using cytochrome P450 enzymes have demonstrated the ability to produce sulfoxides with high enantiomeric excess. acs.orgnih.gov Directed evolution techniques have even been used to alter and improve the stereoselectivity of these enzymes for specific sulfoxidation reactions. acs.orgnih.gov

The stereochemical outcome of sulfoxidation can have significant pharmacological implications. The different enantiomers of a sulfoxide metabolite can exhibit different biological activities, potencies, or toxicities. This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. For example, structural studies on chlorpromazine and its sulfoxide have shown that sulfoxidation leads to conformational changes and alterations in the electrostatic potential of the molecule, which may explain the reduced biological activity of the sulfoxide metabolite. nih.gov The specific stereochemistry of the sulfoxide could further influence these properties.

Pharmacological and Neuropharmacological Aspects of Perazine Sulfoxide

Receptor Binding Profiles and Affinities

Perazine (B1214570) sulfoxide's interaction with neurotransmitter receptors is a key aspect of its pharmacological identity. Its binding affinities have been characterized for several important receptor types.

Affinity for Dopamine (B1211576) D1/D2 Receptors (as a Metabolite of Perphenazine)

Perazine sulfoxide (B87167), an active metabolite of the typical antipsychotic perphenazine (B1679617), demonstrates a notable affinity for dopamine D2 receptors. caymanchem.com Research conducted on rat brain tissue shows that perphenazine sulfoxide binds selectively to D2 receptors with a Ki (inhibition constant) of 5.9 nM. caymanchem.com The parent compound, perphenazine, is known to be a dopamine D1/D2 receptor antagonist. drugbank.com The formation of perazine sulfoxide occurs through the hepatic metabolism (specifically sulfoxidation) of perphenazine. drugbank.comamegroups.org

Interaction with Serotonin (B10506) (5-HT2), Histamine (H1), Adrenergic (α1), and Muscarinic Receptors (as a Metabolite of Perazine)

As a metabolite of perazine, this compound's profile extends beyond dopamine receptors. The parent drug, perazine, is known to be a potent inhibitor of central histaminergic (H1) receptors, which accounts for its sedative properties. nih.gov It also exerts antagonistic effects on alpha-1 (α1) adrenergic receptors. nih.govpatsnap.com Furthermore, perazine demonstrates a high binding affinity for cholinergic (muscarinic) receptors. nih.gov While direct and extensive binding data for this compound at all these sites is limited, its role as a metabolite suggests it is active within these neurotransmitter systems. patsnap.comdrugbank.comsavemyexams.com Studies on perphenazine sulfoxide have shown a specific binding affinity for α1-adrenergic receptors, with a Ki value of 24 nM. caymanchem.com

Comparative Receptor Binding of this compound with Parent Compound and Other Metabolites

When compared to its parent compound, perazine, and other metabolites, this compound shows a distinct receptor binding profile. In vitro studies measuring the displacement of a radioligand from porcine striatum dopamine receptors found that this compound has a lower affinity than perazine. researchgate.net The IC50 value—the concentration required to block 50% of the radioligand's binding—was 1050 nmol/l for this compound, compared to 175 nmol/l for perazine. researchgate.net Another metabolite, desmethylperazine, showed an intermediate affinity with an IC50 of 330 nmol/l. researchgate.net

This indicates that the sulfoxidation of perazine significantly reduces its affinity for dopamine receptors compared to the parent drug. researchgate.net

Interactive Table: Comparative Dopamine Receptor Affinity

| Compound | IC50 (nmol/l) |

| Perazine | 175 |

| Desmethylperazine | 330 |

| This compound | 1050 |

| Data sourced from a study on porcine striatum dopamine receptors. researchgate.net |

Interactive Table: Receptor Binding Affinity (Ki) of Perphenazine Sulfoxide

| Receptor | Ki (nM) |

| Dopamine D2 | 5.9 |

| α1-Adrenergic | 24 |

| α2-Adrenergic | 683 |

| Data sourced from a study on rat brain tissue. caymanchem.com |

Mechanisms of Action at a Molecular Level

The receptor binding profile of this compound dictates its functional impact on neural signaling.

Influence on Neurotransmitter Systems

This compound influences multiple neurotransmitter systems through its interaction with a range of receptors. savemyexams.com Its antagonism at dopamine D2 and α1-adrenergic receptors directly impacts dopaminergic and adrenergic signaling. caymanchem.com The known effects of its parent compound, perazine, on histaminergic and muscarinic receptors further suggest that this compound is active within a complex neuropharmacological environment. nih.govpatsnap.com This multi-receptor interaction profile is characteristic of phenothiazine (B1677639) derivatives and their metabolites, contributing to their broad spectrum of central nervous system effects. patsnap.comdrugbank.com

Neuropharmacological Implications of this compound Presence

Consideration of this compound's Contribution to Therapeutic or Adverse Effects

Given that this compound is considered to be a less potent metabolite, its direct contribution to either the therapeutic or adverse effects of perazine is likely minimal. nih.govnih.gov The primary therapeutic effects of perazine in treating conditions like schizophrenia are attributed to its action as an antagonist at dopamine D2 receptors. nih.govpatsnap.com Since this compound lacks significant neuroleptic activity, it is not considered a major driver of this therapeutic outcome. nih.gov

Similarly, the characteristic adverse effects of phenothiazines, such as extrapyramidal symptoms, sedation, and orthostatic hypotension, are linked to their receptor binding profiles. nih.govontosight.ai Perazine is considered to have a relatively low risk of extrapyramidal side effects compared to some other older antipsychotics, which may be due to its weaker D2 receptor antagonism and higher affinity for cholinergic receptors. nih.govoup.com While some research speculates that altered pharmacokinetics due to the sulfoxide metabolite could potentially reduce side effects, the more substantiated view is that the metabolite's low potency makes it an unlikely major contributor to the adverse effect profile of the parent drug. smolecule.comnih.govnih.gov

Analytical Chemistry Methodologies for Perazine Sulfoxide

Chromatographic Separation Techniques

Chromatography stands as the cornerstone for the separation and quantification of perazine (B1214570) sulfoxide (B87167) from complex mixtures. advancechemjournal.com High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS/MS), and supercritical fluid chromatography (SFC) are the principal techniques utilized, each offering distinct advantages for specific analytical challenges. advancechemjournal.com

High-Performance Liquid Chromatography (HPLC) for Detection and Quantitation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of perazine sulfoxide. advancechemjournal.com It relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. advancechemjournal.com

The development of stability-indicating HPLC methods is critical for accurately quantifying this compound in the presence of its degradation products. These methods are designed to resolve the analyte from any potential impurities and degradants that may form under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and photolysis. akjournals.comresearchgate.net Validation of these methods is performed according to International Council for Harmonisation (ICH) guidelines, ensuring parameters like specificity, linearity, accuracy, precision, and robustness are met. akjournals.comscholarsresearchlibrary.com

For instance, a stability-indicating reversed-phase HPLC (RP-HPLC) method might use a C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) in a gradient elution mode. scitechnol.comresearchgate.net The selection of the stationary phase and the optimization of mobile phase composition, pH, and flow rate are crucial for achieving adequate separation. scitechnol.comgoogle.com

Table 1: Example of HPLC Method Parameters for Analysis of Phenothiazine-related Compounds

| Parameter | Condition |

| Column | Zorbax Eclipse Plus C18 (4.6 mm x 100 mm, 3.5 µm) |

| Mobile Phase | Gradient elution with 10 mM acetate (B1210297) buffer (pH 5) and acetonitrile. researchgate.net |

| Flow Rate | 1 mL/min researchgate.net |

| Detection | Diode Array Detector (DAD) at 225 nm researchgate.net |

| Internal Standard | Carbamazepine researchgate.net |

This table presents a general example of HPLC conditions and may not be specific to this compound analysis in all cases.

HPLC methods are instrumental in bioequivalence studies, which compare the bioavailability of a generic drug product to the brand-name drug. tuwien.at In the context of perazine, sensitive and validated HPLC or LC-MS/MS methods are employed to measure the concentration of the parent drug and its metabolites, including this compound, in biological fluids like plasma over time. nih.govresearchgate.net These concentration-time profiles are then used to determine key pharmacokinetic parameters to establish bioequivalence. nih.gov A study successfully applied a validated LC-MS/MS method to a bioequivalence study of two prochlorperazine (B1679090) maleate (B1232345) formulations in healthy volunteers. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Analysis

Liquid chromatography-mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govlcms.cz This technique is particularly valuable for analyzing low concentrations of this compound in complex biological matrices. nih.govmdpi.com

The sensitivity and specificity of LC-MS/MS analysis heavily depend on the optimization of the mass spectrometer's parameters. youtube.com

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. nih.govlcms.cz It generates charged droplets from the LC eluent, which then desolvate to produce gas-phase ions. mdpi.com Optimization involves adjusting parameters such as the spray voltage, capillary temperature, and gas flow rates to maximize the signal intensity of the target analyte. nih.govnih.gov For phenothiazines and their metabolites, positive ion mode ESI is often favorable. mdpi.com

Multiple Reaction Monitoring (MRM): MRM is a highly selective and sensitive quantitative technique used in tandem mass spectrometry. youtube.comlabce.com In MRM, the first quadrupole (Q1) is set to select the precursor ion (the molecular ion of this compound), which is then fragmented in the collision cell (q2). The third quadrupole (Q3) is then set to monitor for a specific product ion. youtube.com This transition from a specific precursor ion to a specific product ion is highly characteristic of the analyte, significantly reducing background noise and improving the limit of quantification. labce.comlcms.cz For example, a study on pericyazine and its metabolites, including the sulphoxide, utilized MRM transitions to achieve high selectivity. nih.govresearchgate.net

Table 2: Example of LC-MS/MS MRM Transitions for Pericyazine and its Sulfoxide Metabolite

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Pericyazine | 366.5 | 142.4 |

| Pericyazine Sulfoxide | 382.5 | 142.4 |

Source: Adapted from a study on pericyazine and its metabolites. researchgate.net

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.comchromatographyonline.com SFC offers advantages over HPLC, including faster analysis times and reduced use of organic solvents, aligning with the principles of green chemistry. selvita.commdpi.com It has proven to be a powerful tool for chiral separations, which are essential when dealing with enantiomeric compounds. selvita.comchromatographyonline.com

The separation of chiral sulfoxides is a significant application of SFC. nih.govresearchgate.net Since this compound contains a stereocenter at the sulfur atom, it exists as a pair of enantiomers. SFC, particularly with chiral stationary phases (CSPs), can effectively separate these enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown excellent selectivity for a variety of chiral compounds, including sulfoxides. mdpi.com The addition of organic modifiers, typically alcohols, to the supercritical CO2 mobile phase is often necessary to achieve good separation of polar compounds like sulfoxides.

Capillary Electrophoresis for Enantioseparation

This compound possesses a chiral center at the sulfur atom, leading to the existence of two enantiomers. As these enantiomers may exhibit different pharmacological and toxicological profiles, their separation and quantification are of significant interest. Capillary electrophoresis (CE) has emerged as a powerful technique for the enantioseparation of chiral sulfoxides due to its high efficiency, short analysis times, and low consumption of reagents. researchgate.netdergipark.org.tr

The principle of chiral CE relies on the addition of a chiral selector to the background electrolyte (BGE). mdpi.com This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobilities and, consequently, their separation.

Research Findings:

While specific studies on the enantioseparation of this compound are not extensively documented, research on the chiral separation of other phenothiazine (B1677639) derivatives and various sulfoxides provides a strong methodological basis. researchgate.netnih.govresearchgate.net Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors for this class of compounds. nih.govnih.gov

Chiral Selectors: Sulfated-β-cyclodextrin (S-β-CD) and carboxymethyl-β-cyclodextrin (CM-β-CD) have proven effective in separating a wide range of chiral sulfoxides. nih.govresearchgate.net For phenothiazine derivatives, hydroxypropyl-γ-cyclodextrin (Hp-γ-CD) has also been successfully employed. nih.gov The selection of the appropriate CD and its concentration is a critical parameter for achieving optimal resolution. nih.gov

Optimization of Separation: The efficiency of the enantioseparation is influenced by several factors, including the pH of the BGE, the concentration of the chiral selector, the applied voltage, and the use of organic modifiers. nih.govmdpi.com For sulfoxides, the concentration of the chiral selector generally has the most significant impact on resolution. In contrast, the addition of organic modifiers often has an adverse effect. nih.gov For cationic piperazine (B1678402) derivatives, a phosphate (B84403) buffer with a pH around 6.0, combined with S-β-CD and an organic modifier like methanol, has been shown to provide excellent separation. researchgate.net

Table 1: Representative Capillary Electrophoresis Conditions for Enantioseparation of Chiral Sulfoxides

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Capillary Electrophoresis System with UV Detector | researchgate.netnih.gov |

| Capillary | Fused-silica, e.g., 50 µm i.d. x 50 cm total length | nih.gov |

| Chiral Selector | Sulfated-β-cyclodextrin (S-β-CD) | researchgate.netnih.gov |

| Background Electrolyte (BGE) | Phosphate buffer (e.g., 100 mM, pH 6.0) | researchgate.net |

| Organic Modifier | Methanol (e.g., 40% v/v) | researchgate.net |

| Applied Voltage | 15-25 kV | nih.gov |

| Detection Wavelength | 214 nm or 254 nm | nih.govnih.gov |

Spectrophotometric Methods

Spectrophotometric techniques are widely used for the quantification of pharmaceutical compounds due to their simplicity, cost-effectiveness, and rapid analysis times.

UV-Vis spectrophotometry is a common method for the quantitative analysis of compounds containing chromophores. sci-hub.seupi.edu this compound, like other phenothiazine sulfoxides, exhibits characteristic UV absorption that can be utilized for its quantification.

Research Findings:

Direct quantification of this compound can be challenging in the presence of the parent drug, perazine, due to spectral overlap. To overcome this, indirect spectrophotometric methods have been developed for related phenothiazines like prochlorperazine and perphenazine (B1679617). researchgate.netresearchgate.net These methods involve the selective oxidation of the parent drug to its sulfoxide, followed by the measurement of the absorbance of the resulting sulfoxide.

A common approach involves using an oxidizing agent, such as potassium hydrogen peroxymonosulfate (B1194676) (Oxone®), to convert the phenothiazine into its corresponding sulfoxide. researchgate.netresearchgate.net The sulfoxide product exhibits a distinct absorption maximum at a different wavelength compared to the parent drug, allowing for its selective measurement. For instance, prochlorthis compound has a maximum absorbance (λmax) at 338 nm, which is used for its quantification. researchgate.net A similar principle can be applied to the determination of this compound.

Table 2: Key Parameters for UV Spectrophotometric Quantification of Phenothiazine Sulfoxides

| Parameter | Value/Condition | Reference |

|---|---|---|

| Principle | Oxidative derivatization to sulfoxide | researchgate.net |

| Oxidizing Agent | Potassium hydrogen peroxymonosulfate (Oxone®) | researchgate.netresearchgate.net |

| Analyte | Prochlorthis compound (as an example) | researchgate.net |

| λmax | 338 nm | researchgate.net |

| Linearity Range | 2 to 40 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 1.7 µg/mL | researchgate.net |

Fluorometric methods offer higher sensitivity and selectivity compared to UV spectrophotometry. These techniques are based on the measurement of fluorescence emitted by a compound upon excitation with UV radiation.

Research Findings:

A highly sensitive and straightforward spectrofluorimetric procedure has been developed for the assay of phenothiazine derivatives, including perazine, in the presence of their sulfoxide oxidized products. The method relies on the oxidation of the phenothiazine using an excess of ammonium cerium sulfate. The fluorescence of the resulting Ce³⁺ ions is then measured at an emission wavelength of 355 nm after excitation at 254 nm.

This method demonstrated good recovery and was successfully applied to the analysis of pharmaceutical dosage forms. The procedure is advantageous as it allows for the determination of the parent drug without interference from its sulfoxide metabolite. The linearity for perazine maleate was established in the concentration range of 5-30 ng/mL, with a limit of detection of 0.56 ng/mL and a limit of quantification of 1.89 ng/mL.

Another approach for the fluorometric determination of sulfoxides involves their conversion into a strongly fluorescent product. For example, prochlorperazine can be oxidized with potassium hydrogen peroxymonosulfate to yield a fluorescent sulfoxide, which can be measured with excitation at 340 nm and emission at 380 nm. researchgate.netresearchgate.net This method is linear in the concentration range of 0.8–10.0 µg/mL. researchgate.net

Impurity Profiling and Degradation Product Analysis

Impurity profiling is a critical aspect of pharmaceutical quality control, ensuring the safety and efficacy of drug products. It involves the identification and quantification of all potential impurities, including degradation products. tandfonline.com

This compound is a known major metabolite of perazine and is also formed as a degradation product during manufacturing and storage. Its identification is crucial for establishing the impurity profile of perazine-containing pharmaceuticals.

Research Findings:

Studies on related phenothiazine compounds, such as prochlorperazine, have identified the corresponding sulfoxide as a key process-related impurity and a primary degradation product. researchgate.net Analytical methods like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) are instrumental in identifying and characterizing such impurities. In the impurity profiling of prochlorperazine, the sulfoxide was one of the identified impurities that the developed analytical method was designed to separate and quantify. researchgate.net Given the structural similarity, this compound is expected to be a primary degradation product of perazine under similar conditions.

Forced degradation, or stress testing, is the process of subjecting a drug substance to harsh conditions to accelerate its decomposition. nih.govajrconline.org These studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. nih.gov

Research Findings:

Forced degradation studies on phenothiazines and other piperazine-containing drugs typically involve exposure to hydrolytic (acidic and alkaline), oxidative, thermal, and photolytic stress conditions. researchgate.netresearchgate.netscirp.org

Acidic and Alkaline Hydrolysis: Perazine and its analogs are subjected to degradation in acidic (e.g., 1 N HCl) and basic (e.g., 0.1 N NaOH) conditions, often at elevated temperatures, to assess their hydrolytic stability. researchgate.net

Oxidative Degradation: The susceptibility to oxidation is commonly tested using hydrogen peroxide (e.g., 3-30% H₂O₂). ajrconline.org The sulfur atom in the phenothiazine ring is particularly prone to oxidation, leading to the formation of the sulfoxide as a major degradation product. researchgate.net

Thermal Degradation: The stability of the drug substance is evaluated by exposing it to high temperatures, both in solid and solution states.

Photodegradation: Exposure to UV and visible light is performed to assess the photostability of the compound. Phenothiazines are known to be light-sensitive. researchgate.net

In these studies, HPLC with a photodiode array (PDA) detector is commonly used to separate and quantify the parent drug and its degradation products, ensuring the peak purity and specificity of the method. researchgate.net

Table 3: Summary of Forced Degradation Conditions and Expected Outcome for Perazine

| Stress Condition | Typical Reagent/Condition | Expected Degradation Product | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1 N HCl, 60°C | This compound, other minor degradants | researchgate.netresearchgate.net |

| Base Hydrolysis | 0.1 N - 1 N NaOH, 60°C | This compound, other minor degradants | researchgate.netresearchgate.net |

| Oxidation | 3-30% H₂O₂, Room Temperature | This compound (major product) | researchgate.netajrconline.org |

| Thermal | 60°C - 80°C | Various degradation products | researchgate.netresearchgate.net |

| Photolytic | UV light (e.g., 254 nm), Sunlight | Multiple photoproducts, including sulfoxide | researchgate.net |

Preclinical Research and in Vitro/in Vivo Models

In Vitro Cellular Models for Metabolism Studies

In vitro models using human-derived cellular and subcellular fractions are instrumental in elucidating the metabolic pathways of drugs in a controlled environment that is representative of human physiology.

Human liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. They are a standard tool for assessing metabolic stability and identifying the enzymes responsible for a drug's metabolism. The S9 fraction, which includes both microsomal and cytosolic enzymes, offers a more comprehensive in vitro system by incorporating both Phase I and Phase II metabolic activities.

Studies using rat liver microsomes have shown that perazine (B1214570) undergoes sulfoxidation to form perazine sulfoxide (B87167). The yield of perazine sulfoxide was found to be increased when the rats were pre-treated with phenobarbital, a known inducer of CYP enzymes. In vitro experiments with control rat liver microsomes demonstrated that selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875), fluvoxamine (B1237835), and sertraline (B1200038) competitively inhibit the sulfoxidation of perazine. Similarly, the tricyclic antidepressants amitriptyline (B1667244) and imipramine (B1671792) also inhibit perazine sulfoxidation in rat liver microsomes, with amitriptyline being a more potent inhibitor.

Table 1: General Protocol for S9 Stability Assay

| Parameter | Typical Condition |

|---|---|

| Test Article Concentration | 1 µM |

| S9 Concentration | 1 mg/mL |

| Time Points | 0, 5, 15, 30, 45 minutes |

| Cofactors | NADPH, UDPGA (others available on request) |

| Analysis Method | LC-TOF-MS |

| Data Delivered | Intrinsic clearance, Half-life |

Primary human hepatocytes are considered the gold standard for in vitro drug metabolism studies as they contain a full complement of metabolic enzymes and cofactors, closely mimicking the in vivo liver environment.

Research on the metabolism of perazine in primary human hepatocyte cultures has not been extensively reported. However, studies on the parent compound, perazine, have shown that it is metabolized to this compound.

In Vivo Animal Models for Metabolic and Pharmacokinetic Studies

In vivo animal models are indispensable for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole biological system.

Rats are a commonly used rodent model in preclinical studies. Following the oral administration of phenothiazine (B1677639) drugs, including those structurally similar to perazine, to male rats, a small percentage (1.8-4%) of the dose is excreted in the urine within the first 12 hours as the sulfoxide and N-dealkylated sulfoxide metabolites. Furthermore, studies in humans have shown that after the ingestion of perazine, a sulfone metabolite, γ-(phenothiazinyl-10)-propylamine sulfone, is excreted, which is formed from the primary amine sulfoxide.

A general procedure for an excretion study in rats involves administering the test compound and collecting urine and feces over a specified period in metabolic cages. The samples are then analyzed to quantify the parent drug and its metabolites.

Pharmacokinetic studies in animals provide crucial data on the concentration of a drug and its metabolites in the body over time. In a study where rats were administered perazine intraperitoneally for two weeks, the concentrations of perazine and its metabolites, N-desmethylperazine and perazine 5-sulfoxide, were measured in the plasma and brain. After 30 minutes, the plasma concentration of perazine was approximately four to six times higher than that of its sulfoxide and N-desmethyl metabolites, respectively. However, after 12 hours, the plasma concentration of this compound was similar to or slightly higher than that of perazine.

When perazine was co-administered with the SSRIs fluoxetine or fluvoxamine, the plasma and brain concentrations of both perazine and its metabolites were significantly increased. Co-administration with amitriptyline also led to increased plasma and brain concentrations of perazine, but not of perazine 5-sulfoxide.

Table 2: Steady-State Concentrations of Perazine and its Metabolites in Rat Plasma (ng/mL)

| Time after last dose | Perazine | N-desmethylperazine | Perazine 5-sulfoxide |

|---|---|---|---|

| 30 min | Data not available in source | Data not available in source | Data not available in source |

| 6 h | Data not available in source | Data not available in source | Data not available in source |

| 12 h | Data not available in source | Data not available in source | Data not available in source |

Note: Specific concentration values were not provided in the referenced abstract, only relative comparisons.

Investigation of Drug-Drug Interactions through In Vitro and In Vivo Models

Investigating the potential for drug-drug interactions (DDIs) is a critical component of preclinical research. This involves assessing whether a compound can affect the metabolism of other drugs (as an inhibitor or inducer of metabolic enzymes) or if its own metabolism is affected by other drugs.

In vitro studies using rat liver microsomes have shown that the sulfoxidation of perazine is competitively inhibited by SSRIs and tricyclic antidepressants. Specifically, sertraline was the weakest inhibitor of sulfoxidation among the tested SSRIs. Amitriptyline was a more potent inhibitor of perazine metabolism, including sulfoxidation, compared to imipramine.

Perazine itself has been identified as a strong inhibitor of CYP1A2. This suggests a potential for DDIs with other drugs that are substrates of this enzyme.

In vivo studies in rats have confirmed these interactions, showing that co-administration of perazine with fluoxetine or fluvoxamine leads to significant increases in the plasma and brain concentrations of perazine and its metabolites. This is likely due to the inhibition of perazine's metabolism. These findings highlight the importance of considering potential DDIs when perazine is co-prescribed with other medications. The potential for this compound itself to act as a perpetrator in drug-drug interactions has not been extensively studied. However, research on the sulfoxide and sulfone metabolites of other drugs has shown that they can inhibit various CYP450 enzymes.

Inhibitory Effects on Cytochrome P450 Enzymes

Preclinical research into the specific inhibitory effects of this compound on cytochrome P450 (CYP) enzymes is limited in publicly available scientific literature. Studies have primarily focused on the parent compound, perazine, and its role as a perpetrator of drug-drug interactions through CYP inhibition. This compound is recognized as a primary metabolite of perazine, but it appears to be less pharmacologically active than the parent drug. nih.gov For instance, one study found that, unlike perazine, this compound did not demonstrate significant neuroleptic or antidepressive properties in animal models. nih.gov Another study investigating potential mutagenicity found negative results for this compound in vitro. nih.gov

In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes (Supersomes) have quantified the inhibitory effect of perazine on CYP1A2. nih.govresearchgate.net The inhibition of CYP1A2 by perazine is significant at therapeutic concentrations (5-10 µM), where it can reduce the enzyme's basal activity by about 80%. nih.govresearchgate.net The mode of inhibition for perazine on its own metabolism pathways has been described as competitive. nih.gov

The following tables summarize the reported inhibitory constants (Ki) for the parent compound, perazine , against various CYP1A2-mediated activities.

Table 1: Inhibitory Effect of Perazine on Caffeine Metabolism in Human Liver Microsomes

| CYP1A2-Mediated Reaction | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| Caffeine 7-N-demethylation | 20 µM | Moderate |

| Caffeine C-8-hydroxylation | 98 µM | Weak |

Data sourced from in vitro studies with human liver microsomes. nih.gov

Table 2: Inhibitory Effect of Perazine on Caffeine Metabolism in cDNA-Expressed CYP1A2 (Supersomes)

| CYP1A2-Mediated Reaction | Inhibition Constant (Ki) | Type of Inhibition |

|---|---|---|

| Caffeine 7-N-demethylation | 11.5 µM | Moderate |

| Caffeine C-8-hydroxylation | 15.5 µM | Moderate |

| Caffeine 3-N-demethylation | 3.5 µM | Potent |

| Caffeine 1-N-demethylation | 5 µM | Potent |

Data sourced from in vitro studies with Supersomes. nih.govmdpi.com

While direct data for this compound is lacking, the focus of research remains on perazine as the primary interacting agent.

Prediction of Potential Drug Interactions Involving this compound Formation

The prediction of drug-drug interactions (DDIs) involving perazine is critically linked to the metabolic pathways of the parent drug, including the formation of this compound. nih.gov Since cytochrome P450 enzymes are responsible for perazine's metabolism, any co-administered drug that inhibits these enzymes can alter the formation of its metabolites, including this compound, leading to a change in the plasma concentration of perazine itself. nih.govnih.gov The formation of this compound is a result of hepatic metabolism. drugbank.com

In vivo and in vitro models are essential for predicting these interactions. nih.gov Studies in rats have been particularly insightful in demonstrating how other drugs can affect the metabolic pathway leading to this compound. When perazine was co-administered with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and fluvoxamine, a significant increase in the plasma and brain concentrations of perazine was observed. nih.govoup.com This interaction is understood to be a result of competitive inhibition of the CYP enzymes responsible for perazine metabolism, including the sulfoxidation pathway. nih.gov For example, fluvoxamine and sertraline were shown to accelerate the 5-sulfoxidation of perazine when administered alone, but combinations of perazine with fluoxetine or fluvoxamine inhibited this process. nih.gov

These findings from preclinical models suggest a high potential for DDIs. The inhibition of this compound formation (and other metabolic pathways) can lead to elevated levels of the more pharmacologically active parent drug, perazine, thereby increasing the risk of adverse effects. nih.govoup.com

Clinical observations support these preclinical predictions. A study involving patients taking risperidone (B510) found that co-administration of perazine led to significantly higher plasma concentrations of risperidone. nih.gov The mechanism is suggested to be perazine's inhibition of CYP2D6 and CYP3A4, the enzymes that metabolize risperidone. nih.gov This demonstrates that perazine itself acts as a perpetrator of DDIs, and by extension, any drug that inhibits the formation of its metabolites, such as this compound, will increase the concentration of perazine and enhance its inhibitory effect on other drugs. Therefore, predicting DDIs requires considering both perazine as an inhibitor and the impact of other drugs on its metabolic pathways, including sulfoxidation. nih.govnih.gov

Clinical Relevance and Implications of Perazine Sulfoxide

Clinical Pharmacokinetics of Perazine (B1214570) and its Sulfoxide (B87167)

The clinical pharmacokinetics of perazine are characterized by significant interindividual variability, influenced by factors such as age and genetics. nih.gov Perazine is metabolized in the liver to two main metabolites, perazine sulfoxide and N-desmethylperazine. researchgate.netnih.gov This metabolic process, primarily S-oxidation, involves cytochrome P450 (CYP) enzymes, with studies indicating a role for CYP1A2, CYP3A4, CYP2C9, and CYP2C19. unil.ch

Studies on related phenothiazines provide further context. For instance, after oral administration of methotrimeprazine, its sulfoxide metabolite was found in higher plasma concentrations than the parent drug and possessed a shorter apparent half-life. nih.gov Similarly, for promethazine (B1679618), approximately 10% of a dose is eliminated in the urine as promethazine sulfoxide, which has a substantially higher renal clearance than the parent compound, indicating efficient elimination. drugbank.com

Pharmacokinetic interactions can also selectively affect the parent drug and its metabolite. One study found that co-administration of amitriptyline (B1667244) significantly increased the plasma and brain concentrations of perazine but did not affect the concentrations of perazine-5-sulfoxide. researchgate.net This suggests that the disposition of the sulfoxide metabolite can be independent of certain metabolic pathways affecting the parent drug.

Circulating Concentrations of this compound in Human Plasma

This compound is a consistently detected metabolite in the plasma of patients undergoing treatment with perazine. researchgate.net Following oral administration of perazine, plasma levels of the parent drug show large interindividual differences, with maximal concentrations and area under the curve (AUC) values varying by more than tenfold among patients. nih.gov

While specific therapeutic ranges for this compound have not been definitively established, its concentrations are monitored in clinical and research settings. For the parent drug, therapeutic concentrations are considered to be in the range of 5-10 µM. researchgate.net In studies of the related phenothiazine (B1677639) perphenazine (B1679617), plasma concentrations of both the parent drug and its sulphoxide metabolite have been measured to understand the drug's disposition. nih.gov For another phenothiazine, thioridazine (B1682328), the inactive metabolite thioridazine-5(ring)-sulfoxide can be found at concentrations ranging from 0.06–4 µg/ml. This highlights that metabolite concentrations can be substantial.

Bioequivalence Studies and Metabolite Assessment

The assessment of metabolites is a critical consideration in bioequivalence studies, which aim to ensure that a generic drug product performs the same as the brand-name drug. Regulatory guidelines often recommend measuring active metabolites.

In a bioequivalence study of pericyazine, a related phenothiazine, both the parent drug and its sulphoxide and 7-hydroxy metabolites were measured. researchgate.net The results of this study suggested that the unchanged parent drug was the predominant substance in the plasma and was suitable for the bioequivalence comparison. researchgate.net However, the measurement of the sulfoxide metabolite provided a more complete pharmacokinetic profile. This approach aligns with the general principle that even if a metabolite is inactive, its pharmacokinetic data can help explain variability in the parent drug's exposure.

Contribution to Overall Therapeutic Efficacy of Perazine

While one report noted that chlorpromazine-S-oxide had effects similar to the parent compound in some nervous system tests, the bulk of evidence suggests that the sulfoxidation of perazine represents a pathway to a less active or inactive compound. nih.gov

Role in Adverse Effect Profiles and Safety Considerations

While likely not contributing to the therapeutic effect, metabolites can sometimes play a role in a drug's adverse effect profile. Phenothiazines as a class are associated with a range of potential side effects, including sedation, extrapyramidal symptoms, and orthostatic hypotension. ontosight.ai

Correlation of Sulfoxide Levels with Specific Side Effects (e.g., cardiotoxicity for related compounds)

A significant safety concern with some phenothiazines is cardiotoxicity. While this has not been extensively documented for perazine itself, the role of sulfoxide metabolites in the cardiotoxicity of related compounds is well-established. For the phenothiazine thioridazine, serious side effects, including cardiotoxicity, have been linked to both the parent drug and its 5-sulfoxide metabolite. researchgate.netnih.gov General studies on phenothiazine toxicity have also noted that sulfoxide metabolites may be responsible for cardiotoxic activity. nih.gov This toxicity can be related to effects on cardiac ion channels. For example, some piperazine (B1678402) derivatives have been shown to induce cell death in cardiac cells in vitro through mechanisms involving mitochondrial impairment. core.ac.uk

Table 1: Role of Sulfoxide Metabolites in Cardiotoxicity of Phenothiazines

| Compound | Metabolite | Association with Cardiotoxicity | Reference |

|---|---|---|---|

| Thioridazine | Thioridazine-5-sulfoxide | Considered a contributor to the cardiotoxic effects of the parent drug. | researchgate.netnih.gov |

| General Phenothiazines | Sulfoxide Metabolites | Annotated as being potentially responsible for cardiotoxic activity. | nih.gov |

This established link for related drugs underscores the importance of monitoring metabolic pathways, as the formation of sulfoxide metabolites could have safety implications, particularly in patients with pre-existing cardiac conditions or those on concomitant medications.

Consideration in Clinical Drug Monitoring and Therapeutic Drug Management

Therapeutic Drug Monitoring (TDM) is a valuable tool for optimizing antipsychotic therapy by individualizing dosage based on measured plasma concentrations. TDM is recommended for perazine to navigate its significant interindividual pharmacokinetic variability and to manage potential drug-drug interactions. researchgate.netunil.ch

Perazine is known to be a potent inhibitor of the enzyme CYP1A2 and also inhibits CYP2D6. researchgate.netunil.ch This can lead to significant pharmacokinetic interactions when co-administered with other drugs metabolized by these enzymes, such as risperidone (B510). nih.govnih.gov Monitoring plasma concentrations of perazine and its metabolites can help clinicians manage these interactions.